Budiodarone (CAS 335148-45-3) is a rationally designed, iodine-containing benzofuran derivative and mixed ion channel blocker utilized primarily as a benchmark compound in 'soft drug' design and cardiovascular pharmacology. Structurally, it is an analog of amiodarone that incorporates a sec-butyl acetate side chain at position 2 of the benzofuran moiety [1]. This specific ester modification shifts the molecule's metabolic fate from hepatic cytochrome P450 processing to rapid hydrolysis by plasma and tissue esterases [1]. For procurement professionals and research scientists, budiodarone serves as a critical reference material for evaluating esterase-labile pharmacokinetics, short-acting antiarrhythmic mechanisms, and the mitigation of lipophilic tissue accumulation in drug development workflows.
Substituting budiodarone with its parent compound, amiodarone, or its closest in-class analog, dronedarone, introduces severe confounding variables into pharmacokinetic and toxicological models. Amiodarone possesses an extremely long half-life of 35 to 68 days and a massive volume of distribution (60–70 L/kg), leading to unavoidable lipophilic tissue accumulation that obscures short-term washout data and acute dosing responses [1]. Conversely, while dronedarone offers a reduced half-life (13–24 hours), it lacks iodine moieties and relies heavily on hepatic CYP3A4 metabolism, making it highly susceptible to drug-drug interactions (DDIs) in complex formulation assays [2]. Budiodarone is strictly required when a protocol demands a fully iodinated benzofuran scaffold coupled with rapid, CYP-independent esterase cleavage, ensuring precise temporal control over ion channel blockade without lingering baseline shifts.
In comparative pharmacokinetic models, budiodarone demonstrates an accelerated elimination profile driven by its esterase-labile side chain. While the benchmark amiodarone exhibits a highly prolonged elimination half-life of 35 to 68 days, budiodarone achieves a half-life of just 7 hours, allowing for complete systemic clearance within 48 hours [1]. This quantitative difference eliminates the prolonged washout periods required when using traditional benzofuran derivatives in sequential testing protocols.
| Evidence Dimension | Elimination half-life |
| Target Compound Data | 7 hours (complete clearance in 48 hours) |
| Comparator Or Baseline | Amiodarone (35–68 days) |
| Quantified Difference | >100-fold reduction in half-life |
| Conditions | In vivo pharmacokinetic modeling |
Enables rapid-cycle experimental designs and acute dosing studies without the multi-month washout periods mandated by amiodarone.
The massive tissue accumulation of amiodarone is a primary barrier in chronic toxicity modeling, driven by its large volume of distribution (60–70 L/kg) [1]. Budiodarone's structural modifications significantly reduce its lipophilic partitioning, resulting in a volume of distribution of only 13 L/kg[2]. This restricts the compound primarily to the central compartment, preventing the progressive hepatic, pulmonary, and thyroid accumulation that confounds long-term cellular and animal assays.
| Evidence Dimension | Volume of distribution (Vd) |
| Target Compound Data | 13 L/kg |
| Comparator Or Baseline | Amiodarone (60–70 L/kg) |
| Quantified Difference | ~80% reduction in volume of distribution |
| Conditions | Systemic distribution mapping |
Crucial for researchers requiring an iodinated antiarrhythmic benchmark that does not induce cumulative, lipophilicity-driven organ toxicity during repeated dosing.
Unlike dronedarone, which is heavily metabolized by hepatic CYP3A4 and acts as both a substrate and inhibitor of this enzyme, budiodarone is designed for extensive metabolism by plasma and tissue esterases [1]. This bypasses the hepatic cytochrome system entirely. Consequently, budiodarone does not trigger the severe CYP3A4-mediated drug-drug interactions (DDIs) characteristic of dronedarone, making it a superior baseline material for polypharmacy and complex formulation testing.
| Evidence Dimension | Primary metabolic clearance pathway |
| Target Compound Data | Plasma and tissue esterase hydrolysis |
| Comparator Or Baseline | Dronedarone (Hepatic CYP3A4 metabolism) |
| Quantified Difference | Complete shift from CYP450-dependent to esterase-dependent clearance |
| Conditions | In vitro / in vivo metabolic profiling |
Allows formulation scientists to evaluate mixed ion channel blockade without introducing confounding CYP3A4 inhibition or induction into the assay system.
Because budiodarone successfully demonstrates how the addition of a sec-butyl acetate side chain can shift metabolism from the liver to tissue esterases, it is highly procured as a positive control and structural benchmark in medicinal chemistry programs focused on 'soft drug' design[1].
The 7-hour half-life and rapid 48-hour clearance of budiodarone make it the ideal reference standard for acute in vivo electrophysiology models[2]. Researchers use it to induce transient, reversible mixed ion channel blockade without the multi-month baseline shifts caused by amiodarone.
In drug-drug interaction (DDI) screening, budiodarone serves as a critical non-CYP-mediated comparator. Formulators utilize it to decouple the intrinsic cardiac effects of benzofuran derivatives from the CYP3A4-driven metabolic interference typically seen with dronedarone[1].